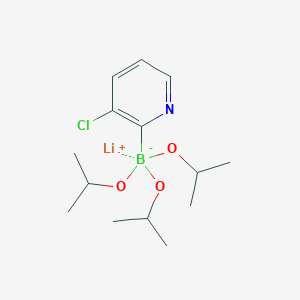

Lithium (3-chloropyridin-2-YL)triisopropoxyborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

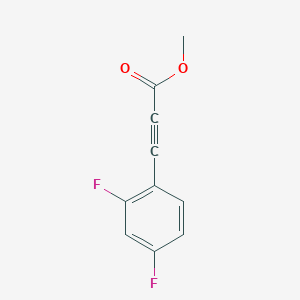

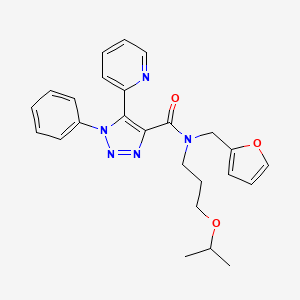

“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a chemical compound with the molecular formula C14H24BClLiNO3 . It has a molecular weight of 307.55 . The compound is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is 1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“Lithium (3-chloropyridin-2-YL)triisopropoxyborate” is a powder . The compound is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

- Organic Synthesis and Catalysis Lithium (3-chloropyridin-2-yl)triisopropoxyborate serves as a versatile catalyst in organic synthesis. Its boron center facilitates reactions such as Suzuki-Miyaura cross-coupling, C-H activation, and asymmetric transformations. Researchers exploit its reactivity to create complex molecules efficiently.

- Electrochemistry and Battery Technology As an electrolyte additive, this compound enhances the performance of lithium-ion batteries. Its unique structure contributes to improved cycling stability, higher capacity, and better safety. Scientists investigate its role in stabilizing electrode-electrolyte interfaces and preventing dendrite formation.

- Researchers explore the self-assembly properties of lithium (3-chloropyridin-2-yl)triisopropoxyborate. It forms coordination complexes with other molecules, leading to novel materials with potential applications in sensors, drug delivery, and molecular recognition .

- Photovoltaics and Solar Cells The compound’s electron-rich boron center can participate in charge transfer processes. Investigations focus on its use as a sensitizer or electron transport material in dye-sensitized solar cells (DSSCs) and perovskite solar cells. Its stability and electronic properties are critical factors in these applications.

- Polymer Chemistry Lithium (3-chloropyridin-2-yl)triisopropoxyborate finds utility in polymerization reactions. It acts as a Lewis acid catalyst for ring-opening polymerizations, including cyclic esters and lactones. Its compatibility with various monomers allows for tailored polymer design.

- Medicinal Chemistry and Drug Development Although still in its early stages, investigations explore the compound’s potential as a pharmacologically active agent. Researchers study its interactions with biological targets, aiming to develop new drugs or therapeutic agents. Its boron-containing scaffold offers a unique avenue for drug discovery.

Supramolecular Chemistry

These applications highlight the diverse roles of lithium (3-chloropyridin-2-yl)triisopropoxyborate in scientific research. Keep in mind that ongoing studies may uncover additional uses, making this compound an exciting area of exploration . If you need further details or have any other questions, feel free to ask!

Safety and Hazards

Eigenschaften

IUPAC Name |

lithium;(3-chloropyridin-2-yl)-tri(propan-2-yloxy)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BClNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZMIMOMJVHROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=C(C=CC=N1)Cl)(OC(C)C)(OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24BClLiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium (3-chloropyridin-2-YL)triisopropoxyborate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-Ethyltriazol-4-yl)methyl]-N-[(3-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2775125.png)

![N-(4-ethoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine](/img/structure/B2775135.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2775136.png)

![2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2775138.png)